molecular formula C8H15F3N2O B13959551 (S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanamine

(S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanamine

Cat. No.: B13959551
M. Wt: 212.21 g/mol
InChI Key: KBJVZOMVVVRHKP-ZETCQYMHSA-N
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Description

(S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanamine is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group onto the piperidine ring.

    Attachment of the Ethanamine Moiety: The final step involves the reaction of the trifluoromethyl-substituted piperidine with an ethanamine derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved, but common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanamine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. The piperidine ring and ethanamine moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(piperidin-3-yl)aniline
  • (S)-(1-Fmoc-piperidin-3-yl)acetic acid
  • 1-(piperidin-3-yl)thymine amides

Uniqueness

(S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to similar compounds.

Properties

Molecular Formula

C8H15F3N2O

Molecular Weight

212.21 g/mol

IUPAC Name

2-[(3S)-1-(trifluoromethyl)piperidin-3-yl]oxyethanamine

InChI

InChI=1S/C8H15F3N2O/c9-8(10,11)13-4-1-2-7(6-13)14-5-3-12/h7H,1-6,12H2/t7-/m0/s1

InChI Key

KBJVZOMVVVRHKP-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)C(F)(F)F)OCCN

Canonical SMILES

C1CC(CN(C1)C(F)(F)F)OCCN

Origin of Product

United States

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